5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cyclopropyl-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
5-(4-acetylpiperazine-1-carbonyl)-2-cyclopropylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11(22)19-6-8-20(9-7-19)16(23)12-2-5-14-15(10-12)18(25)21(17(14)24)13-3-4-13/h2,5,10,13H,3-4,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFDYGPRZMSAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cyclopropyl-1H-isoindole-1,3(2H)-dione involves multiple steps. One common synthetic route includes the reaction of cyclopropylamine with phthalic anhydride to form the isoindole core. This intermediate is then reacted with 4-acetylpiperazine in the presence of a coupling agent such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and N,N-Diisopropylethylamine (DIEA) to yield the final product .
Chemical Reactions Analysis
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cyclopropyl-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Scientific Research Applications
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cyclopropyl-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being studied for its potential therapeutic effects in treating diseases such as Alzheimer’s and cancer.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cyclopropyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cyclopropyl-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
4-[(4-acetylpiperazin-1-yl)carbonyl]phenol: Another derivative with potential therapeutic applications
Biological Activity
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cyclopropyl-1H-isoindole-1,3(2H)-dione, a compound with the CAS number 1081144-48-0, is a derivative of isoindoline-1,3-dione. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of inflammatory and degenerative diseases. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure consists of an isoindole core with an acetylpiperazine moiety that may enhance its biological activity through improved solubility and receptor binding affinity.
Research indicates that isoindoline derivatives exhibit significant biological activities, primarily through the inhibition of cyclooxygenase (COX) enzymes. The inhibition of COX-1 and COX-2 is crucial in managing inflammation and pain. Specifically:
- COX Inhibition : Compounds similar to this compound have shown varying degrees of COX inhibition, with some derivatives demonstrating stronger effects than established drugs like meloxicam .
Biological Activity Data
A summary of key findings related to the biological activity of this compound is presented in the following table:
Case Studies
Several studies have investigated the pharmacological potential of isoindoline derivatives:
- Study on COX Inhibition : A study synthesized various isoindoline derivatives and assessed their COX inhibitory activities. The results indicated that certain compounds had a favorable COX-2/COX-1 ratio compared to meloxicam, suggesting potential as anti-inflammatory agents .
- Oxidative Stress Study : Another research effort focused on the antioxidant properties of these compounds. It was found that they effectively reduced oxidative stress markers in cell cultures, supporting their use in conditions associated with oxidative damage .
- Neuroprotective Effects : Preliminary studies suggest that some isoindoline derivatives may also exhibit neuroprotective effects by modulating inflammatory pathways involved in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. How can the synthetic pathway for 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cyclopropyl-1H-isoindole-1,3(2H)-dione be optimized to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical variables. Post-synthesis, employ techniques like HPLC with UV detection (as seen in isoindole-dione analogs ) to assess purity. Reaction optimization can also integrate quantum chemical calculations to predict transition states and intermediates, as demonstrated in ICReDD’s reaction path search methods .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : Combine NMR (1H, 13C, and DEPT for cyclopropane and acetylpiperazine moieties), FT-IR (to confirm carbonyl groups at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) . For crystallographic validation, refer to protocols used in structurally similar piperazinone derivatives (e.g., single-crystal X-ray diffraction ).
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Use in vitro assays targeting isoindole-dione-associated pathways (e.g., antimicrobial activity via broth microdilution or anticancer activity via MTT assays ). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves. Prioritize structure-activity relationship (SAR) studies by comparing with analogs lacking cyclopropane or acetylpiperazine groups .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer : Apply density functional theory (DFT) to model electrophilic/nucleophilic sites and molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like HDACs or kinases. Use molecular dynamics (MD) simulations (≥100 ns trajectories) to assess stability in binding pockets, referencing methods from piperazine-containing drug candidates . Validate predictions with experimental kinetics (e.g., surface plasmon resonance ).
Q. How can reaction scalability challenges be addressed for multi-step synthesis?
- Methodological Answer : Implement continuous flow chemistry to enhance reproducibility and safety, particularly for cyclopropane formation. Use membrane separation technologies (e.g., nanofiltration) for intermediate purification, as categorized under CRDC subclass RDF2050104 . Monitor scalability via process analytical technology (PAT) tools like inline FT-IR .
Q. What experimental approaches resolve contradictions in reported biological data for isoindole-dione derivatives?
- Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., cell line specificity, assay conditions). Perform orthogonal assays (e.g., transcriptomics for gene expression vs. phenotypic screening) to confirm mechanisms. For example, discrepancies in antimicrobial efficacy might arise from differential membrane permeability, requiring lipophilicity profiling (logP measurements) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
